
2-(3-Trifluoromethoxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Trifluoromethoxyphenyl)phenol, 95% (2-TFMPP) is a trifluoromethoxyphenol compound that is widely used in the scientific research community due to its unique properties. It is a colorless liquid with a melting point of -43 °C and a boiling point of 149 °C. It is soluble in water, methanol, and ethanol, and is insoluble in most organic solvents. 2-TFMPP is a versatile compound with many applications in the laboratory and has been used for a variety of purposes, including as a reagent, a catalyst, a solvent, and a stabilizer.
Scientific Research Applications
2-(3-Trifluoromethoxyphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, as a catalyst in various organic reactions, and as a solvent in the extraction of organic compounds from aqueous solutions. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents, and as a stabilizer for the storage of proteins.
Mechanism of Action
2-(3-Trifluoromethoxyphenyl)phenol, 95% is thought to act as an inhibitor of enzymes involved in the metabolism of drugs and other molecules. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs, as well as the activity of other enzymes involved in the metabolism of molecules such as fatty acids and amino acids.
Biochemical and Physiological Effects
2-(3-Trifluoromethoxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can affect the metabolism of drugs and other molecules. It has also been shown to have an effect on the activity of other enzymes involved in the metabolism of molecules such as fatty acids and amino acids. In addition, 2-(3-Trifluoromethoxyphenyl)phenol, 95% has been shown to have an effect on the expression of genes involved in the regulation of cell growth and differentiation.
Advantages and Limitations for Lab Experiments
2-(3-Trifluoromethoxyphenyl)phenol, 95% has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively stable compound, and is soluble in water, methanol, and ethanol. This makes it easy to use and manipulate in the laboratory. A limitation is that it is a relatively expensive compound, and therefore may not be suitable for use in large-scale experiments.
Future Directions
Future research on 2-(3-Trifluoromethoxyphenyl)phenol, 95% could focus on further understanding its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted on the synthesis of 2-(3-Trifluoromethoxyphenyl)phenol, 95%, as well as its use as a reagent, a catalyst, a solvent, and a stabilizer. Finally, research could also focus on the development of new applications for 2-(3-Trifluoromethoxyphenyl)phenol, 95%, such as its use in the synthesis of pharmaceuticals and other compounds.
Synthesis Methods
2-(3-Trifluoromethoxyphenyl)phenol, 95% is usually synthesized by a two-step process. The first step involves the reaction of 3-trifluoromethoxybenzaldehyde and phenol in the presence of a base catalyst, such as sodium hydroxide, to form the intermediate compound 2-(3-trifluoromethoxyphenyl)phenylhydrazine. The second step involves the reaction of the intermediate compound with an aqueous solution of sodium hydroxide to form 2-(3-Trifluoromethoxyphenyl)phenol, 95%.
properties
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O2/c14-13(15,16)18-10-5-3-4-9(8-10)11-6-1-2-7-12(11)17/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJXKRMSUMAWKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683606 |
Source


|
| Record name | 3'-(Trifluoromethoxy)[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261958-21-7 |
Source


|
| Record name | 3'-(Trifluoromethoxy)[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

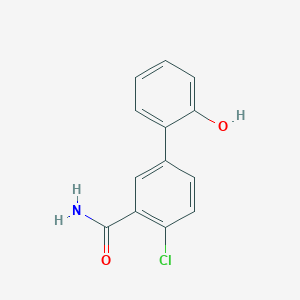

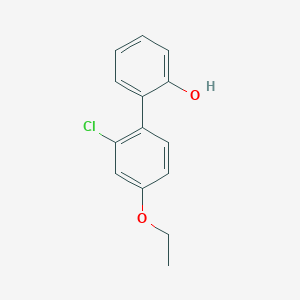

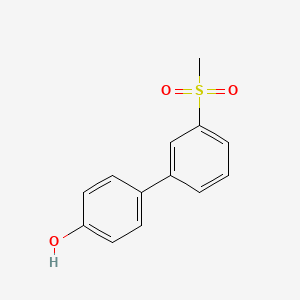
![3-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370525.png)

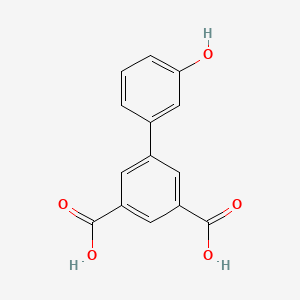
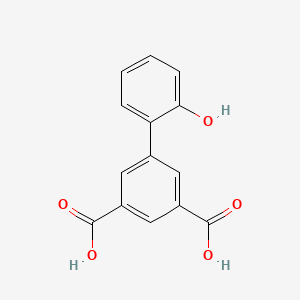

![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6370565.png)

![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6370568.png)
![3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6370576.png)